![molecular formula C17H22N4OS B2609193 N-allyl-4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1208461-66-8](/img/structure/B2609193.png)
N-allyl-4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-allyl-4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide” is a chemical compound. It is part of a class of compounds known as 1,3,4-thiadiazoles . These compounds are known for their wide range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Molecular Structure Analysis
Thiazoles, which are part of the compound’s structure, are five-membered heterocyclic compounds containing sulfur and nitrogen . They can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Scientific Research Applications
Radiosynthesis and Imaging Applications
A novel positron emission tomography (PET) radiotracer, closely related to N-allyl-4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide, was developed for in vivo imaging of fatty acid amide hydrolase (FAAH) in rat brains, showing high binding affinity and selective inhibitor response. This tracer facilitates the visualization of FAAH distribution, critical for understanding its role in various neurological conditions (Shimoda et al., 2015).
Antimicrobial and Anticancer Applications
Derivatives of thiazolidinones and thiazole, incorporating piperazine structures similar to the compound , have demonstrated antimicrobial activity against various bacteria and fungi. This includes a significant potential in the development of novel antimicrobial agents (Patel et al., 2012). Additionally, compounds with piperazine substituents have been identified for their anticancer activity in an international scientific program, showcasing the utility of such structures in developing therapeutic agents against cancer (Turov, 2020).
Analgesic Agents Development
The compound DPI-3290, structurally related to this compound, has been studied for its analgesic properties and limited effects on respiratory function, highlighting the potential of such compounds in pain management with reduced side effects (Gengo et al., 2003).
Synthesis and Evaluation of Bioactive Compounds
Research has been conducted on the synthesis of novel compounds incorporating piperazine and thiazole derivatives for antimicrobial and antiviral activities. This includes the development of molecules with potential applications in treating infectious diseases and exploring new therapeutic options (Reddy et al., 2013).
properties
IUPAC Name |
4-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-prop-2-enylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-4-7-18-16(22)20-8-10-21(11-9-20)17-19-15-13(3)12(2)5-6-14(15)23-17/h4-6H,1,7-11H2,2-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPOKCCMPRTGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)NCC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

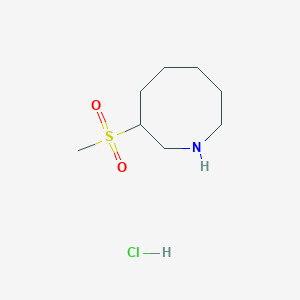

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2609114.png)
![1-(2-furylmethyl)-4-hydroxy-6-methyl-3-[(4-methylphenyl)(4-phenylpiperazin-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B2609115.png)

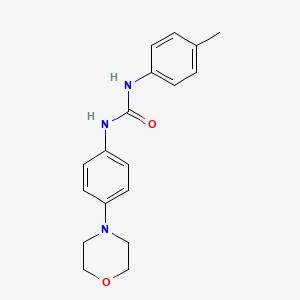
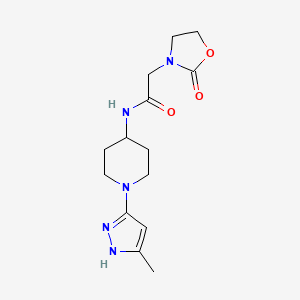
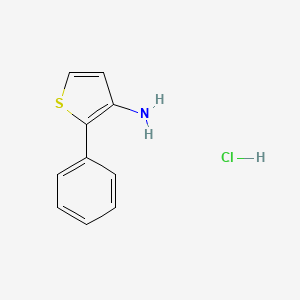
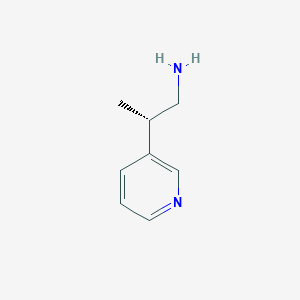
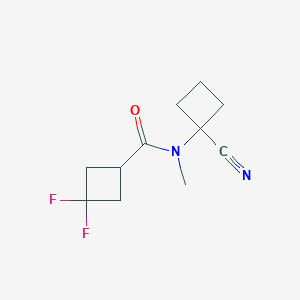
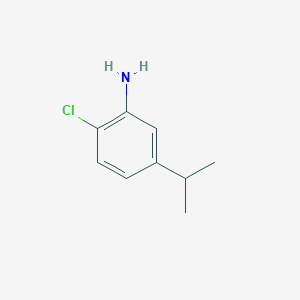
![N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2609131.png)
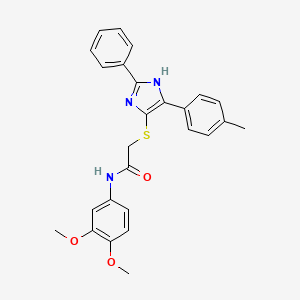
![N-((6-phenylpyrimidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2609133.png)